REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([NH2:9])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.NO.CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.C1CC[N:33]2[C:28](=NCCC2)[CH2:27]C1.COC(=O)C[Cl:40]>C(Cl)Cl>[Cl:40][CH2:27][C:28]1[N:9]=[C:3]2[C:2]([CH3:1])=[CH:7][CH:6]=[C:5]([CH3:8])[N:4]2[N:33]=1 |f:1.2|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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CC=1C(=NC(=CC1)C)N
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Name
|
hydroxylamine 2,4,6-Trimethyl-benzenesulfonate
|
Quantity
|
4.22 g
|
Type
|
reactant
|
Smiles
|
NO.CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
3.43 mL
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
1.44 mL
|
Type
|
reactant
|
Smiles
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COC(CCl)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the mixture was stirred
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 80 mL of MeOH
|
Type
|
STIRRING
|
Details
|
the solution stirred for 5 mins
|
Duration
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5 min
|
Type
|
CONCENTRATION
|
Details
|
After being concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (petroleum ether/EtOAc=2/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NN2C(C(=CC=C2C)C)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |